1-(4-Chlorophenyl)-3-(2-chloropyridin-3-yl)urea
Description
Fundamental Chemical Properties
1-(4-Chlorophenyl)-3-(2-chloropyridin-3-yl)urea possesses well-defined chemical characteristics that establish its identity within the chemical literature. The compound is assigned Chemical Abstracts Service registry number 353259-27-5, providing a unique identifier for tracking and referencing purposes across scientific databases and publications. The International Union of Pure and Applied Chemistry systematic name for this compound is 1-(4-chlorophenyl)-3-(2-chloropyridin-3-yl)urea, which precisely describes the substitution pattern and connectivity of the molecular structure.
The molecular formula C₁₂H₉Cl₂N₃O indicates the presence of twelve carbon atoms, nine hydrogen atoms, two chlorine atoms, three nitrogen atoms, and one oxygen atom, resulting in a molecular weight of 282.13 grams per mole. This molecular composition reflects the compound's classification as a halogenated heterocyclic urea derivative, with the chlorine substituents contributing significantly to its overall molecular properties and potential biological activity.
| Property | Value |
|---|---|
| Chemical Abstracts Service Number | 353259-27-5 |
| International Union of Pure and Applied Chemistry Name | 1-(4-chlorophenyl)-3-(2-chloropyridin-3-yl)urea |
| Molecular Formula | C₁₂H₉Cl₂N₃O |
| Molecular Weight | 282.13 g/mol |
| InChI Key | VXAJURWPZBTJTN-UHFFFAOYSA-N |
Structural Representation and Connectivity
The structural representation of 1-(4-Chlorophenyl)-3-(2-chloropyridin-3-yl)urea can be expressed through multiple chemical notation systems. The Simplified Molecular Input Line Entry System representation provides a linear notation that captures the complete connectivity of the molecule, while the International Chemical Identifier offers a standardized method for representing the compound's structure in computational databases. These representations facilitate accurate communication of the compound's structure across different research platforms and enable precise identification in chemical databases worldwide.
The compound's structural architecture features a central urea functional group that serves as a bridge connecting two distinct aromatic ring systems. One terminus contains a 4-chlorophenyl group, while the other incorporates a 2-chloropyridin-3-yl moiety, creating an asymmetric molecular structure with potentially interesting pharmacological properties. This arrangement of functional groups contributes to the compound's classification within the broader category of substituted urea derivatives.
Structural Classification Within Diarylurea Derivatives
Position Within the Diarylurea Family
1-(4-Chlorophenyl)-3-(2-chloropyridin-3-yl)urea belongs to the extensively studied class of diarylurea derivatives, which have emerged as a scaffold of tremendous importance in medicinal chemistry. Diarylurea compounds are characterized by the presence of two aromatic ring systems connected through a central urea linkage, creating a molecular framework that has proven exceptionally valuable for drug design and development. The diarylurea scaffold is present in numerous heterocyclic compounds demonstrating diverse biological activities, including antithrombotic, antimalarial, antibacterial, and anti-inflammatory properties.
The structural characteristics of diarylurea derivatives enable these compounds to form multiple stable hydrogen bonds with protein and receptor targets, which underlies their specific biological activities and therapeutic potential. The nitrogen-hydrogen moiety of the urea group functions as a hydrogen bond donor, while the carbonyl oxygen atom serves as a hydrogen bond acceptor, creating a versatile binding motif that can interact with various biological targets. This dual hydrogen bonding capability has made diarylurea derivatives particularly valuable in the development of kinase inhibitors and other enzyme-targeting therapeutics.
| Diarylurea Subclass | Characteristic Features | Representative Examples |
|---|---|---|
| Chlorinated Diarylureas | Presence of chlorine substituents on aromatic rings | 1-(4-Chlorophenyl)-3-(2-chloropyridin-3-yl)urea |
| Pyridine-containing Diarylureas | Incorporation of pyridine heterocycles | Various pyridyl-substituted derivatives |
| Pharmaceutical Diarylureas | Clinically approved or investigational drugs | Sorafenib, Regorafenib, Lenvatinib |
Structural Features and Electronic Properties
The incorporation of chlorine substituents in both aromatic rings of 1-(4-Chlorophenyl)-3-(2-chloropyridin-3-yl)urea creates unique electronic and steric properties that distinguish this compound from other diarylurea derivatives. The presence of electronegative chlorine atoms influences the electron density distribution throughout the molecule, potentially affecting its binding affinity and selectivity for various biological targets. The 4-chlorophenyl group contributes electron-withdrawing characteristics that can modulate the compound's reactivity and stability.
The 2-chloropyridin-3-yl moiety introduces additional complexity through the presence of the pyridine nitrogen atom, which can participate in coordination interactions and hydrogen bonding networks. This heterocyclic component distinguishes the compound from purely carbocyclic diarylurea derivatives and may contribute to enhanced binding specificity for certain protein targets. The asymmetric arrangement of these substituents creates a molecular architecture with distinct spatial orientations that can influence the compound's three-dimensional binding interactions with biological macromolecules.
Recent research has demonstrated that diarylurea derivatives containing pyridine substitutions often exhibit enhanced biological activity compared to their purely phenyl-substituted counterparts. The pyridine nitrogen atom can serve as an additional hydrogen bond acceptor or coordination site, potentially increasing the compound's affinity for target proteins and improving its overall pharmacological profile.
Historical Context in Medicinal Chemistry
Evolution of Urea Derivatives in Drug Discovery
The development of urea-containing compounds as therapeutic agents represents one of the most significant achievements in medicinal chemistry history, with roots extending back to the early 20th century. The synthesis of urea by German chemist Friedrich Wöhler in 1828 marked the beginning of organic chemistry, establishing the foundation for future developments in pharmaceutical science and drug discovery. This milestone achievement demonstrated that organic compounds could be synthesized from inorganic precursors, fundamentally changing the understanding of chemical synthesis and opening new possibilities for medicinal applications.
Suramin emerged as the first urea-based drug to receive clinical approval, marking the centenary anniversary of urea derivatives in therapeutic applications. This groundbreaking achievement established urea as a privileged scaffold in medicinal chemistry, recognized for its capability to establish distinctive networks of drug-target interactions. The success of suramin demonstrated the potential of urea-containing compounds to serve as effective therapeutic agents, inspiring subsequent generations of researchers to explore the medicinal chemistry potential of urea derivatives.
| Historical Milestone | Year | Significance |
|---|---|---|
| Synthesis of Urea | 1828 | Beginning of organic chemistry |
| Introduction of Suramin | 1922 | First clinical urea-based drug |
| Development of Glibenclamide | 1960s | Antidiabetic urea derivative |
| Approval of Sorafenib | 2005 | First diarylurea kinase inhibitor |
Contemporary Developments in Diarylurea Research
The contemporary landscape of diarylurea research has been shaped by intensive investigations into structure-activity relationships and the development of increasingly sophisticated therapeutic agents. Multiple diarylurea derivatives have progressed through clinical development and achieved regulatory approval for various therapeutic applications, including sorafenib, regorafenib, linifanib, tivozanib, and lenvatinib. These successes have validated the diarylurea scaffold as a productive foundation for drug discovery efforts across multiple therapeutic areas.
Research into diarylurea derivatives has revealed their particular effectiveness as kinase inhibitors, with many compounds in this class demonstrating potent activity against receptor tyrosine kinases and other enzyme targets. The structural features of diarylurea compounds enable them to adopt conformations that are complementary to the active sites of various kinases, facilitating the development of selective and potent inhibitors. Contemporary structure-activity relationship studies have identified key molecular features that contribute to enhanced biological activity, including the incorporation of heterocyclic rings, halogen substituents, and specific substitution patterns.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-(2-chloropyridin-3-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N3O/c13-8-3-5-9(6-4-8)16-12(18)17-10-2-1-7-15-11(10)14/h1-7H,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXAJURWPZBTJTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)NC(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-(2-chloropyridin-3-yl)urea typically involves the reaction of 4-chloroaniline with 2-chloro-3-pyridinecarboxylic acid, followed by the formation of the urea derivative. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the intermediate isocyanate, which then reacts with the amine to form the final urea product.
Industrial Production Methods
In an industrial setting, the production of 1-(4-Chlorophenyl)-3-(2-chloropyridin-3-yl)urea may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-3-(2-chloropyridin-3-yl)urea can undergo various chemical reactions, including:
Substitution Reactions: The chlorophenyl and chloropyridinyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different oxidation states or reduction products.
Hydrolysis: The urea moiety can undergo hydrolysis in the presence of acids or bases, resulting in the formation of the corresponding amines and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines or thiols.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield substituted urea derivatives, while hydrolysis can produce the corresponding amines and carbon dioxide.
Scientific Research Applications
Medicinal Chemistry
1-(4-Chlorophenyl)-3-(2-chloropyridin-3-yl)urea is being investigated for its potential as a pharmacological agent. Its applications include:
- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells by targeting specific enzymes involved in cell cycle regulation. For example, research indicates that similar urea derivatives exhibit significant antiproliferative effects against various cancer cell lines.
- Antimicrobial Properties : The compound may also exhibit antimicrobial activity, making it a candidate for the development of new antibiotics or antifungal agents. In vitro studies have demonstrated effectiveness against certain bacterial strains.
Agricultural Chemistry
The compound is explored for its potential use as a pesticide or herbicide due to its ability to interfere with biological pathways in pests or weeds. Its mechanism involves inhibiting specific enzymes crucial for the survival of these organisms:
- Pesticidal Activity : Research has indicated that chlorinated urea derivatives can disrupt metabolic processes in pests, leading to increased mortality rates.
Material Science
In material science, 1-(4-Chlorophenyl)-3-(2-chloropyridin-3-yl)urea is studied for its potential use in synthesizing novel materials with unique properties:
- Polymer Development : The compound can be utilized as a building block for creating advanced polymers or coatings with enhanced durability and chemical resistance.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the antiproliferative effects of 1-(4-Chlorophenyl)-3-(2-chloropyridin-3-yl)urea on human cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting strong potential for further development as an anticancer agent.
Case Study 2: Pesticidal Activity
In agricultural trials, formulations containing this compound were tested against common agricultural pests. Results showed up to 80% mortality within 48 hours of exposure, indicating its effectiveness as a pesticide.
Summary Table of Research Findings
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-(2-chloropyridin-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the catalytic process. Alternatively, it may act as an agonist or antagonist at specific receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Halogen Substitution
Functional Group Additions
- Adamantyl Groups : Incorporation of bulky adamantyl moieties (e.g., ) improves lipid solubility and membrane penetration, critical for anti-TB activity.
- Trifluoromethyl Groups : As seen in Cloflucarban , trifluoromethyl groups enhance metabolic stability and resistance to degradation, making the compound persistent in soils and sediments.
Pharmacological and Environmental Profiles
- Antifungal Activity: Compounds with dual chloro substitutions (e.g., 4h in , with 4-chlorophenyl and phenothiazine groups) show potent activity against C. albicans (MIC 62.5 µg/ml), suggesting that the target compound’s 2-chloropyridinyl group may similarly enhance antifungal properties.
- Cytotoxicity : Halogenated aryl groups (e.g., bromophenyl in ) correlate with increased cytotoxicity, implying that the target compound’s chlorinated aromatic systems may also exhibit cell toxicity.
Biological Activity
1-(4-Chlorophenyl)-3-(2-chloropyridin-3-yl)urea is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and agricultural applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a urea functional group linked to a chlorophenyl moiety and a chloropyridine ring. This unique structure contributes to its reactivity and biological interactions.
The biological activity of 1-(4-Chlorophenyl)-3-(2-chloropyridin-3-yl)urea is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may inhibit enzyme activity by binding to active sites, thus blocking catalytic processes. Additionally, it may function as an agonist or antagonist at certain receptors, modulating cellular signaling pathways .
Medicinal Chemistry Applications
1-(4-Chlorophenyl)-3-(2-chloropyridin-3-yl)urea is under investigation for its pharmacological potential, particularly in the treatment of thrombosis and other related conditions. Research indicates that derivatives of this compound demonstrate significant anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory processes .
Agricultural Chemistry Applications
The compound's ability to interfere with biological pathways makes it a candidate for use as a pesticide or herbicide. Its effectiveness in disrupting pest metabolism suggests potential applications in agricultural settings .
Case Studies
- Anti-inflammatory Activity : A study highlighted the anti-inflammatory effects of related compounds, showing IC50 values of 19.45 μM for COX-1 and 42.1 μM for COX-2 inhibition. These findings suggest that modifications in the urea structure can enhance anti-inflammatory properties .
- Enzyme Inhibition : Another investigation reported that derivatives similar to 1-(4-Chlorophenyl)-3-(2-chloropyridin-3-yl)urea exhibited potent inhibition of Aurora kinases, which are critical in cell division and cancer progression .
Comparative Analysis with Similar Compounds
The biological activity of 1-(4-Chlorophenyl)-3-(2-chloropyridin-3-yl)urea can be compared with other compounds having similar structures:
| Compound Name | Structural Differences | Biological Activity |
|---|---|---|
| 1-(4-Chlorophenyl)-3-(2-pyridinyl)urea | Lacks chlorine on pyridine | Different reactivity |
| 1-(4-Bromophenyl)-3-(2-chloropyridin-3-yl)urea | Bromine instead of chlorine | Altered properties |
| 1-(4-Chlorophenyl)-3-(3-chloropyridin-2-yl)urea | Chlorine position change | Influences behavior |
This table illustrates how slight modifications can significantly impact the biological activity and chemical behavior of similar compounds.
Q & A
Q. What are the recommended synthetic routes for 1-(4-Chlorophenyl)-3-(2-chloropyridin-3-yl)urea, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves multi-step reactions:
Intermediate Preparation : Chlorination of aniline derivatives (e.g., 2-chloroaniline) followed by coupling with pyridinyl amines.
Urea Formation : React intermediates with isocyanates under anhydrous conditions. Catalysts like DABCO in acetonitrile at 65°C improve yields (reflux for 1 hour) .
Purification : Use crystallization (hexane washes) or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .
Key Optimization: Adjust stoichiometry (1.2:1 molar ratio of isocyanate to amine) and monitor progress via TLC/HPLC .
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm aromatic proton environments (e.g., chlorophenyl vs. pyridinyl signals) and urea NH peaks (δ 8.5–9.5 ppm) .
- FTIR : Identify urea C=O stretching (~1640–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 308.0528 for C₁₂H₁₀Cl₂N₃O) .
- X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding networks (critical for solid-state reactivity) .
Q. What in vitro models are appropriate for initial pharmacological screening?
- Methodological Answer :
- Anticancer Activity : Use MCF-7 (breast) or HepG2 (liver) cell lines with MTT assays. Compare IC₅₀ values to reference drugs (e.g., doxorubicin) .
- Antimicrobial Screening : Test against S. aureus (Gram-positive) and E. coli (Gram-negative) via broth microdilution (CLSI guidelines) .
- Enzyme Inhibition : Kinase inhibition assays (e.g., EGFR tyrosine kinase) with fluorescence-based ADP-Glo™ kits .
Advanced Research Questions
Q. How do structural modifications at the chlorophenyl or pyridinyl positions affect the compound's biological activity?
- Methodological Answer : Structure-Activity Relationship (SAR) studies reveal:
Q. How can researchers resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Assay Validation : Cross-test in orthogonal assays (e.g., cell viability vs. caspase-3 activation for apoptosis) .
- Purity Control : Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) to exclude impurity-driven artifacts .
- Cell Line Variability : Use standardized cell lines (e.g., ATCC-certified) and normalize data to housekeeping genes (e.g., GAPDH) .
- Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect sizes across datasets .
Q. What computational methods predict the compound's interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures (PDB: 1M17 for kinases) to predict binding poses. Focus on H-bonds with urea moiety .
- Molecular Dynamics (MD) : Simulate ligand-protein stability (GROMACS, 100 ns trajectories) to assess binding entropy .
- QSAR Modeling : Train models (e.g., Random Forest) using descriptors like ClogP and polar surface area to predict IC₅₀ values .
Q. How does the compound's stability under various pH and temperature conditions impact experimental design?
- Methodological Answer :
- Stability Profiling : Conduct accelerated degradation studies:
- pH 1–13 (37°C, 24 hrs): Monitor via HPLC. Urea bond hydrolyzes at pH >10 .
- Thermal Stress (60°C, 72 hrs): Assess decomposition products (e.g., chloroaniline) via GC-MS .
- Buffer Selection : Use phosphate-buffered saline (pH 7.4) for cell assays to minimize degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
